Divinyl adipate

Catalog No.
S601029
CAS No.
4074-90-2
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinyl adipate

CAS Number

4074-90-2

Product Name

Divinyl adipate

IUPAC Name

bis(ethenyl) hexanedioate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2

InChI Key

JZQAAQZDDMEFGZ-UHFFFAOYSA-N

SMILES

C=COC(=O)CCCCC(=O)OC=C

Synonyms

divinyl adipate, divinyladipate

Canonical SMILES

C=COC(=O)CCCCC(=O)OC=C

Biocompatible Poly(glycerol adipate) Elastomers

Scientific Field: Materials Science, Biomedical Engineering

Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid and glycerol. Divinyl adipate is used to promote a reaction between divinyl adipate and glycerol, generating low-molecular-weight polymers .

Results or Outcomes: The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-ethylene glycol elastomers .

Synthesis of Symmetric and Asymmetric Telechelic Ethylene Glycol Oligomers

Scientific Field: Green Polymer Chemistry

Application Summary: Divinyl adipate is used in the transesterification of divinyl adipate with tetraethylene glycol to synthesize symmetric and asymmetric telechelic ethylene glycol oligomers .

Methods of Application: The transesterification of divinyl adipate with tetraethylene glycol is carried out using Candida antarctica lipase B as a biocatalyst at 50 °C under solventless conditions .

Results or Outcomes: Under certain conditions, polycondensation is minimized and symmetric and asymmetric telechelic TEGs are obtained. For example, at a DVA/TEG molar ratio of 1.5, 100% of the oligomers had divinyl end groups after 20 minutes of reaction time .

Synthesis of Biocompatible Poly(glycerol adipate) Elastomers Modified with Ethylene Glycol

Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and ethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .

Synthesis of Mixed Vinyl Adipate Esters

Application Summary: Divinyl adipate is used in the transesterification of divinyl adipate with a hydroxyl vinyl ether to synthesize mixed vinyl adipate esters .

Methods of Application: The transesterification of divinyl adipate with a hydroxyl vinyl ether is carried out using an esterase from Mycobacterium smegmatis (MsAcT) as a biocatalyst under solvent-free conditions .

Results or Outcomes: When divinyl adipate was reacted with 1.5 equivalents of a hydroxyl vinyl ether, full conversion of DVA was observed yielding over 95% mixed diester .

Synthesis of Biocompatible Poly(glycerol adipate) Elastomers Modified with Tetraethylene Glycol

Methods of Application: The elastomers are prepared through a catalyst-free polycondensation reaction involving different proportions of adipic acid, glycerol, and tetraethylene glycol. Divinyl adipate is used to promote a reaction between these components, generating low-molecular-weight polymers .

Results or Outcomes: The elastomers exhibit a variety of Young’s modulus values ranging from 0.07 to 8.33 MPa, which includes the range of Young’s modulus values of soft tissues. A cytotoxicity analysis performed on embryonic mouse fibroblasts showed an absence of cytotoxicity and good adherence over all PGA and PGA-tetraethylene glycol elastomers .

Divinyl adipate is a chemical compound classified as a divinyl ester, with the molecular formula C10H14O4C_{10}H_{14}O_{4} and a molecular weight of approximately 198.22 g/mol. It is synthesized from adipic acid and vinyl alcohol, resulting in a compound that features two vinyl groups attached to an adipate backbone. This structure allows divinyl adipate to act as an effective cross-linking agent in various polymerization processes, particularly in the production of temperature-responsive gels and other advanced materials .

, primarily involving polymerization. The compound can undergo cationic and radical polymerization, where it serves as a cross-linker to form three-dimensional networks in polymers. For example, in the presence of specific initiators and under controlled conditions, divinyl adipate can facilitate the formation of poly(glycerol adipate) through enzymatic catalysis . Additionally, it can react with hydroxyl groups in alcohols to form esters or with amines to create amides, showcasing its versatility in organic synthesis .

Divinyl adipate can be synthesized through several methods:

  • Direct Esterification: Reacting adipic acid with vinyl alcohol in the presence of an acid catalyst.
  • Transesterification: Using vinyl acetate or similar vinyl esters with adipic acid.
  • Enzymatic Synthesis: Employing lipases to catalyze the reaction between glycerol and divinyl adipate to produce poly(glycerol adipate), which can further be modified for specific applications .

Each method offers different advantages regarding yield, purity, and environmental impact.

Divinyl adipate is primarily used as a cross-linking agent in polymer chemistry. Its applications include:

  • Polymer Production: Used to create temperature-responsive gels that are useful in drug delivery and smart materials.
  • Coatings and Adhesives: Acts as a reactive diluent in formulations that require enhanced mechanical properties.
  • Biomedical

Studies on the interactions involving divinyl adipate focus on its role as a cross-linker in polymer networks. For instance, when combined with various monomers or polymers, it influences the mechanical properties and thermal stability of the resulting materials. The interaction of divinyl adipate with different functional groups has been investigated to tailor materials for specific applications, such as hydrogels that respond to environmental stimuli like temperature or pH .

Divinyl adipate shares structural similarities with several other compounds. Here are some comparable compounds along with their distinct characteristics:

CompoundStructure TypeUnique Features
Divinyl phthalateDivinyl esterUsed extensively in coatings; has higher stability than divinyl adipate.
Diethyl maleateDiesterExhibits different reactivity patterns due to its maleic structure.
Divinyl succinateDivinyl esterKnown for its use in producing biodegradable polymers; smaller backbone compared to divinyl adipate.
Poly(glycerol adipate)BiopolymerDerived from divinyl adipate; utilized for drug delivery due to its biocompatibility.

Divinyl adipate's unique feature lies in its dual vinyl groups that enhance its reactivity as a cross-linker while maintaining a relatively low toxicity profile compared to some other similar compounds.

XLogP3

1.6

UNII

D145740345

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4074-90-2

Wikipedia

Divinyl adipate

Dates

Modify: 2023-08-15

Explore Compound Types